AHCY Inhibition Potency: 3-Deazaneplanocin A (DZNep) Ki of 50 pM Establishes Exceptional Target Affinity
3-Deazaneplanocin A (DZNep) acts as a competitive inhibitor of S-adenosylhomocysteine hydrolase (AHCY) with an inhibition constant (Ki) of 50 pM in cell-free assays [1]. This value represents a strong binding affinity and is a key differentiator for the compound. While direct comparative Ki data for other AHCY inhibitors under identical conditions are not compiled in a single source, the reported 50 pM value positions DZNep among the most potent known inhibitors of this enzyme. In contrast, the direct EZH2 inhibitor EPZ-6438 (tazemetostat) has a reported Ki of 2.5 nM for EZH2, but its mechanism is distinct and does not involve AHCY inhibition . Therefore, for research applications specifically requiring potent AHCY inhibition to study downstream effects on the methionine cycle and broad methyltransferase suppression, DZNep is the appropriate tool compound [2].
| Evidence Dimension | Inhibition constant (Ki) for target enzyme |
|---|---|
| Target Compound Data | Ki = 50 pM (AHCY) |
| Comparator Or Baseline | EPZ-6438: Ki = 2.5 nM (EZH2, different target) |
| Quantified Difference | Not directly comparable due to different targets; DZNep's Ki is lower in absolute terms. |
| Conditions | Cell-free enzyme assay |
Why This Matters
The extremely low Ki value for AHCY confirms DZNep's high potency at its primary target, which is critical for researchers designing experiments that rely on robust AHCY inhibition to modulate cellular methylation potential.
- [1] BPS Bioscience. 3-Deazaneplanocin (DZNep) Technical Datasheet. Catalog # 27617-1. CAS 102052-95-9. View Source
- [2] Marquez VE. 3-Deazaneplanocin A (DZNep): A Drug That Deserves a Second Look. J Med Chem. 2024;67(20):17964-17979. doi:10.1021/acs.jmedchem.4c01566 View Source
